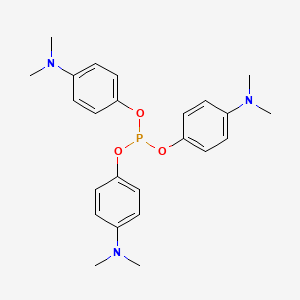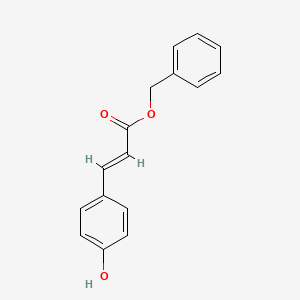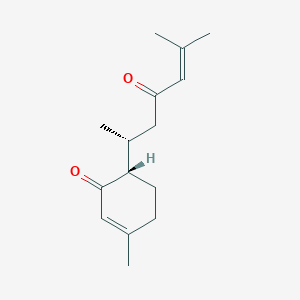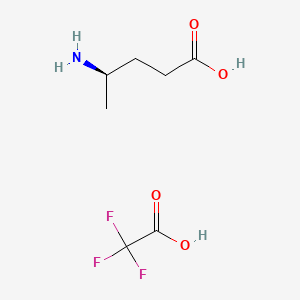
(4R)-4-aminopentanoic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Aminopentanoic acid trifluoroacetic acid is a compound that combines ®-4-Aminopentanoic acid with trifluoroacetic acid. ®-4-Aminopentanoic acid, also known as ®-4-aminovaleric acid, is an amino acid derivative. Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and peptide chemistry. The combination of these two compounds results in a unique chemical entity with specific properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Aminopentanoic acid trifluoroacetic acid typically involves the reaction of ®-4-Aminopentanoic acid with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of ®-4-Aminopentanoic acid trifluoroacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or large-scale chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
®-4-Aminopentanoic acid trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amino acid derivatives. These products have different chemical and physical properties, making them useful in various applications .
科学的研究の応用
®-4-Aminopentanoic acid trifluoroacetic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of ®-4-Aminopentanoic acid trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
(S)-4-Aminopentanoic acid trifluoroacetic acid: The enantiomer of ®-4-Aminopentanoic acid trifluoroacetic acid with similar chemical properties but different biological activity.
4-Aminobutanoic acid trifluoroacetic acid: A shorter-chain analog with different chemical and physical properties.
5-Aminopentanoic acid trifluoroacetic acid: A longer-chain analog with distinct reactivity and applications.
Uniqueness
®-4-Aminopentanoic acid trifluoroacetic acid is unique due to its specific stereochemistry and the presence of the trifluoroacetic acid moiety. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
特性
IUPAC Name |
(4R)-4-aminopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c1-4(6)2-3-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIKECLDRDMBJG-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
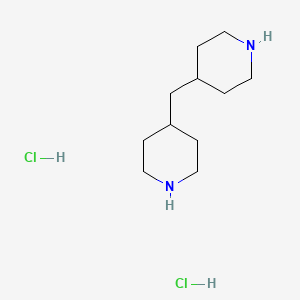
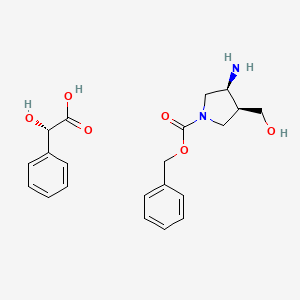
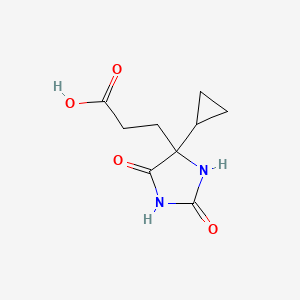
![Tert-butyl 2-(5-oxo-5,6-dihydropyrido[3,4-b]pyrazin-8-yl)acetate](/img/structure/B8238556.png)
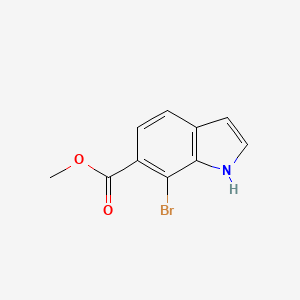
![6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine](/img/structure/B8238567.png)
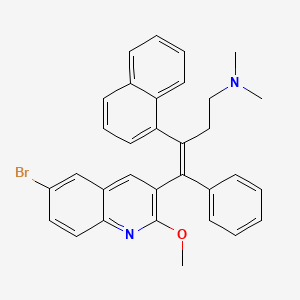
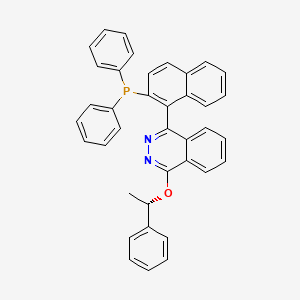
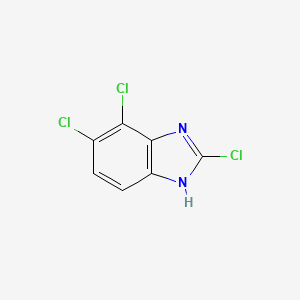
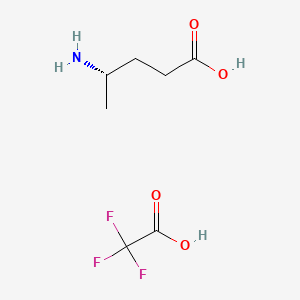
![Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8238611.png)
